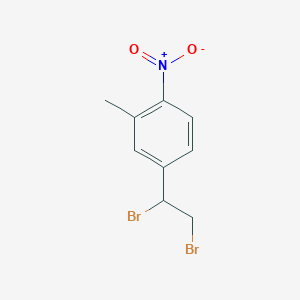
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a nitro group, a methyl group, and a dibromoethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene typically involves the bromination of 2-methyl-1-nitrobenzene followed by the introduction of the dibromoethyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different intermediates, which can be further utilized in various chemical syntheses.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(1,2-Dibromoethyl)-2-methyl-1-aminobenzene.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to its biological activity, including its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research may focus on its potential use as a pharmaceutical intermediate or its effects on biological systems, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including flame retardants and other industrial additives.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dibromoethyl group may also contribute to its reactivity and potential biological effects. These interactions can lead to various biological outcomes, including changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: This compound is also a brominated flame retardant with similar applications in industry.
2-Methyl-1-nitrobenzene: This compound lacks the dibromoethyl group but shares the nitro and methyl groups, making it a simpler analog.
4-Bromo-2-methyl-1-nitrobenzene: This compound has a single bromine atom instead of the dibromoethyl group, providing a basis for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63914-61-4 |
|---|---|
Molekularformel |
C9H9Br2NO2 |
Molekulargewicht |
322.98 g/mol |
IUPAC-Name |
4-(1,2-dibromoethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9Br2NO2/c1-6-4-7(8(11)5-10)2-3-9(6)12(13)14/h2-4,8H,5H2,1H3 |
InChI-Schlüssel |
VHOGVULCQRCEJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(CBr)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


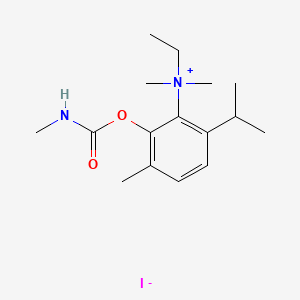
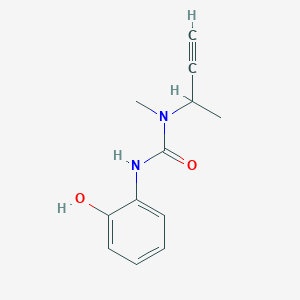
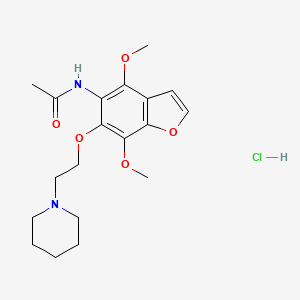

![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
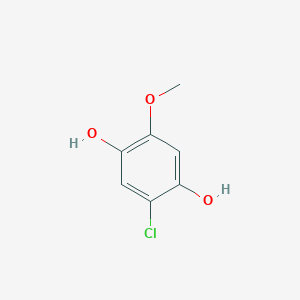

![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)

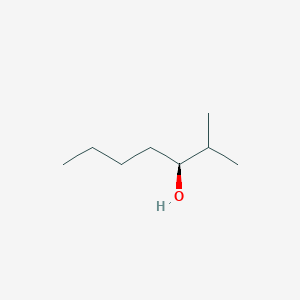
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
